Arg-tyr-leu-gly-tyr-leu

Descripción general

Descripción

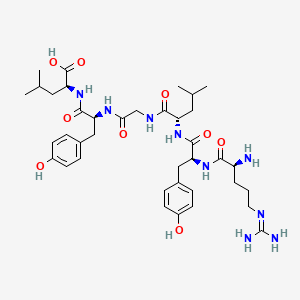

The compound “Arg-tyr-leu-gly-tyr-leu” is a peptide composed of six amino acids: arginine, tyrosine, leucine, glycine, tyrosine, and leucine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This particular sequence is of interest due to its potential biological activities and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Arg-tyr-leu-gly-tyr-leu” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid (arginine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (leucine, glycine, tyrosine, and leucine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like “this compound” can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: The tyrosine residues in “Arg-tyr-leu-gly-tyr-leu” can be oxidized to form dityrosine or other oxidized products.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Various chemical reagents can be used to introduce functional groups, depending on the desired modification.

Major Products Formed

Oxidation: Dityrosine and other oxidized tyrosine derivatives.

Reduction: Free thiols from disulfide bond reduction.

Substitution: Modified peptides with new functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, peptides like “Arg-tyr-leu-gly-tyr-leu” are used as model compounds to study peptide synthesis, structure, and reactivity. They serve as building blocks for more complex molecules and are used in the development of new synthetic methodologies.

Biology

In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It can also serve as a substrate for proteases to investigate enzyme specificity and activity.

Medicine

In medicine, peptides are explored for their therapeutic potential. “this compound” may have applications in drug development, particularly in designing peptide-based drugs with specific biological activities.

Industry

In the industrial sector, peptides are used in the development of cosmetics, nutraceuticals, and functional foods. They are also employed in the production of biomaterials and as additives in various products.

Mecanismo De Acción

The mechanism of action of “Arg-tyr-leu-gly-tyr-leu” depends on its specific biological activity. For instance, if it exhibits anxiolytic-like activity, it may interact with neurotransmitter receptors such as serotonin, dopamine, and GABA receptors. The peptide’s sequence and structure determine its binding affinity and specificity for these molecular targets, influencing its overall effect.

Comparación Con Compuestos Similares

Similar Compounds

Tyr-Leu-Gly: A shorter peptide with similar anxiolytic-like activity.

Leu-Tyr-Gly: Another peptide with potential biological activity.

Gly-Tyr-Leu: A peptide with antioxidant properties.

Uniqueness

“Arg-tyr-leu-gly-tyr-leu” is unique due to its specific sequence, which may confer distinct biological activities not observed in shorter or differently sequenced peptides. Its combination of amino acids allows for specific interactions with molecular targets, making it valuable for various research applications.

Actividad Biológica

The compound Arg-tyr-leu-gly-tyr-leu is a hexapeptide composed of the amino acids arginine (Arg), tyrosine (Tyr), leucine (Leu), glycine (Gly), tyrosine (Tyr), and leucine (Leu). Peptides like this one are essential in various biological processes, including signaling, enzyme activity, and protein interactions. This particular sequence has garnered attention due to its potential biological activities and applications in scientific research.

The biological activity of this compound is influenced by its amino acid composition and sequence. The peptide's mechanism of action can vary based on its specific biological effects:

- Neurotransmitter Interaction : If the peptide exhibits anxiolytic-like activity, it may interact with neurotransmitter receptors such as serotonin, dopamine, and GABA receptors. The binding affinity and specificity for these receptors are determined by the peptide's structure.

- Enzyme Interactions : The peptide can serve as a substrate for proteases, aiding in the study of enzyme specificity and activity.

- Cellular Signaling : It may play a role in cellular signaling pathways, influencing various physiological responses.

Potential Applications

- Research : Used to study protein-protein interactions and cellular signaling pathways.

- Medicine : Explored for therapeutic potential in drug development, particularly in designing peptide-based drugs with specific biological activities.

- Industry : Utilized in the development of cosmetics, nutraceuticals, and functional foods.

Biological Activities

Unique Characteristics

The unique sequence of this compound may confer distinct biological activities not observed in shorter or differently sequenced peptides. Its combination of amino acids allows for specific interactions with molecular targets, making it valuable for various research applications.

Anxiolytic Activity Study

A study investigated the anxiolytic-like effects of dipeptides related to the sequence found in this compound. The findings indicated that similar peptides could activate serotonin 5-HT1A, dopamine D1, and GABA(A) receptors, leading to anxiolytic effects comparable to established anxiolytics like diazepam .

Protease Interaction Study

Research on the enzymatic digestion of food proteins revealed that peptides like this compound can be released during gastrointestinal digestion. This process is crucial for understanding how dietary peptides influence health through their bioactive properties .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLNZVXBGCEDOO-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003450 | |

| Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Casein (90-95) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83471-50-5 | |

| Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Arg-Tyr-Leu-Gly-Tyr-Leu exert its opioid activity? What are the downstream effects?

A1: this compound, also known as alpha-casein(90-95), displays opioid activity by binding to opioid receptors in the brain, similar to how traditional opioid drugs function. [] This binding leads to a cascade of downstream effects, including:

- Inhibition of adenylate cyclase: This enzyme plays a crucial role in converting ATP to cyclic AMP (cAMP), a key signaling molecule. By inhibiting adenylate cyclase, this compound reduces cAMP levels, impacting various cellular processes. []

- Inhibition of neurotransmitter release: Opioid receptor activation can suppress the release of neurotransmitters like dopamine and norepinephrine, contributing to the analgesic effects. []

- Modulation of pain perception: By interacting with opioid receptors in the central and peripheral nervous systems, this compound can alter the perception of pain signals. []

Q2: How does the structure of this compound relate to its opioid activity?

A2: The specific sequence and structure of this compound contribute to its opioid activity. Research has shown that:

- The presence of Tyrosine residues is crucial: The aromatic rings of Tyrosine residues are important for binding to opioid receptors. []

- The length of the peptide chain matters: The full sequence (90-96) this compound-Glu exhibits higher potency compared to the shorter (90-95) this compound. This suggests that the Glutamic acid residue at the C-terminus plays a role in enhancing activity. []

- Conformational flexibility influences activity: NMR studies indicate that differences in opioid activity between this compound and related peptides could be linked to variations in their conformational flexibility. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.